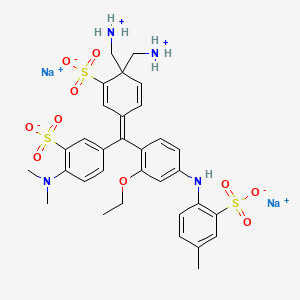
3-Amino-2,5-dichlorobenzoic acid methylamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,5-dichlorobenzoic acid methylamine salt is a chemical compound with the molecular formula C7H5Cl2NO2. It is a derivative of benzoic acid, where the benzoic acid core is substituted with amino and dichloro groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,5-dichlorobenzoic acid methylamine salt typically involves the chlorination of 3-aminobenzoic acid followed by the introduction of methylamine. The reaction conditions often require a controlled environment to ensure the selective chlorination at the 2 and 5 positions of the benzoic acid ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The subsequent reaction with methylamine is carried out under controlled temperature and pressure conditions to yield the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2,5-dichlorobenzoic acid methylamine salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Amino-2,5-dichlorobenzoic acid methylamine salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-2,5-dichlorobenzoic acid methylamine salt involves its interaction with specific molecular targets. The amino and dichloro groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2,5-dichlorobenzoic acid: The parent compound without the methylamine group.
2-Amino-4,6-dichlorobenzoic acid: A similar compound with different substitution positions.
5-Amino-2-chlorobenzoic acid: A related compound with fewer chlorine substitutions.
Uniqueness
3-Amino-2,5-dichlorobenzoic acid methylamine salt is unique due to the presence of both amino and dichloro groups, which confer specific chemical properties and reactivity
Propriétés
Numéro CAS |
25182-03-0 |
|---|---|
Formule moléculaire |
C8H10Cl2N2O2 |
Poids moléculaire |
237.08 g/mol |
Nom IUPAC |
3-amino-2,5-dichlorobenzoic acid;methanamine |
InChI |
InChI=1S/C7H5Cl2NO2.CH5N/c8-3-1-4(7(11)12)6(9)5(10)2-3;1-2/h1-2H,10H2,(H,11,12);2H2,1H3 |
Clé InChI |
SGSBXGMWMFNPKQ-UHFFFAOYSA-N |
SMILES canonique |
CN.C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide](/img/structure/B12752136.png)








![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-heptylcarbamic acid](/img/structure/B12752189.png)



